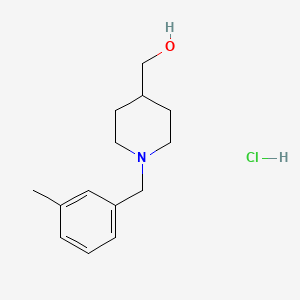
(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . For example, piperidine can be produced industrially by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst .Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex. For instance, the compound “(1-(4-Methylbenzyl)-3-piperidinyl)methanamine hydrochloride” has a linear formula of C14H23N2Cl1 .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary. For example, piperidine is a colorless liquid with an odor described as objectionable, typical of amines .Aplicaciones Científicas De Investigación
Synthetic Methods for Piperidine Derivatives
Piperidines serve as essential building blocks for drug construction. Researchers have developed various synthetic methods for obtaining substituted piperidines. These methods include hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions. The goal is to create diverse piperidine derivatives with specific functional groups and stereochemistry.
a. Antimalarial Agents: Emerging resistance to existing antimalarial drugs necessitates the search for novel compounds. Synthetic 1,4-disubstituted piperidines have been evaluated for their antimalarial activity. These structurally simple molecules show promise as potential antimalarial agents .
b. Antioxidant Properties: Naturally occurring piperidine-based compounds, such as piperine (found in plants of the Piperaceae family), exhibit powerful antioxidant action. Piperine’s ability to scavenge free radicals contributes to its beneficial effects .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[(3-methylphenyl)methyl]piperidin-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-3-2-4-14(9-12)10-15-7-5-13(11-16)6-8-15;/h2-4,9,13,16H,5-8,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTWASUNLACDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

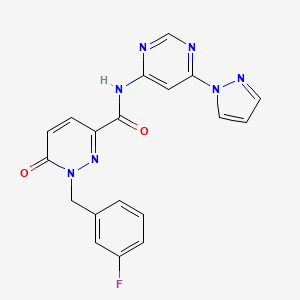



![1-Methyl-2-oxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2471870.png)
![3-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2471872.png)
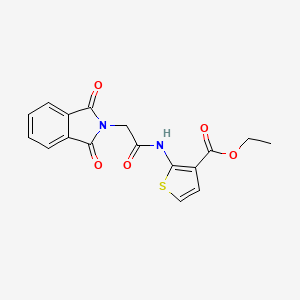
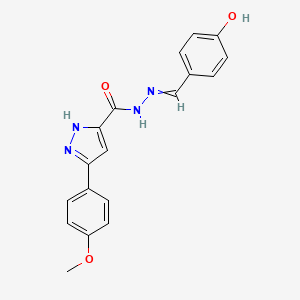
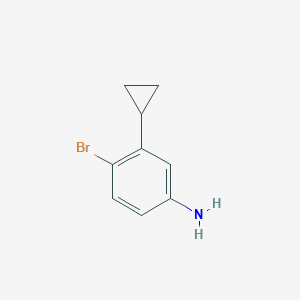
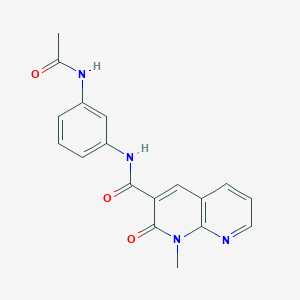
![8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471883.png)
![5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2471885.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2471886.png)
![1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2471887.png)